Chemical structure and properties of 4-(2,3-Difluorophenyl)-3-fluorophenol
Chemical structure and properties of 4-(2,3-Difluorophenyl)-3-fluorophenol
An In-Depth Technical Guide to 4-(2,3-Difluorophenyl)-3-fluorophenol: Synthesis, Properties, and Potential Applications
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 4-(2,3-Difluorophenyl)-3-fluorophenol, a novel trifluorinated biphenylol. Although specific experimental data for this compound is not yet prevalent in the literature, this document constructs a robust predictive profile by leveraging established principles of organic chemistry and drawing analogies from structurally related compounds. We will explore its chemical architecture, propose a viable synthetic route via Suzuki-Miyaura cross-coupling, predict its key physicochemical and spectroscopic characteristics, and discuss its potential applications in drug discovery, grounded in the known biological activities of fluorinated biphenyl scaffolds. Detailed experimental protocols for its synthesis and characterization are provided to empower researchers in their exploration of this promising chemical entity.
Introduction: The Rationale for Fluorine in Biphenyl Scaffolds
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor—make it an invaluable element in drug design.[1][2] When incorporated into a biphenyl scaffold, fluorine atoms can significantly influence molecular conformation, metabolic stability, pKa, and binding affinity for biological targets.[3][4][5] The biphenyl moiety itself is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[6] The specific trifluorination pattern of 4-(2,3-Difluorophenyl)-3-fluorophenol, with fluorine atoms on both phenyl rings, suggests a molecule designed for enhanced membrane permeability and resistance to oxidative metabolism, making it a compelling candidate for further investigation.[7]
Chemical Structure and Inferred Properties
The core structure of 4-(2,3-Difluorophenyl)-3-fluorophenol consists of a 3-fluorophenol ring linked at the 4-position to a 2,3-difluorophenyl ring. The fluorine substitutions are anticipated to have a profound impact on the molecule's electronic and conformational properties.
Proposed Chemical Structure
Caption: Structure of 4-(2,3-Difluorophenyl)-3-fluorophenol.
Predicted Physicochemical Properties
The physicochemical properties are critical determinants of a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). The predicted values for 4-(2,3-Difluorophenyl)-3-fluorophenol are extrapolated from data on its constituent phenols and general principles of medicinal chemistry.[2][8][9]
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₁₂H₇F₃O | Based on the chemical structure. |
| Molecular Weight | 228.18 g/mol | Calculated from the molecular formula. |
| pKa | ~7.5 - 8.5 | The pKa of phenol is ~10. Electron-withdrawing fluorine atoms increase acidity (lower pKa). The pKa of 2,3-difluorophenol is approximately 7.71.[10] The additional fluorine on the second ring will have a further, though less pronounced, acidifying effect.[11] |
| logP (o/w) | ~3.5 - 4.5 | The logP of biphenyl is ~3.9. Each fluorine atom generally increases logP by ~0.1-0.3 units. The hydroxyl group decreases logP. The calculated logP for 2,3-difluorophenol is 1.67.[12] The combination suggests a moderately lipophilic compound.[5] |
| Aqueous Solubility | Low | High lipophilicity (logP) generally correlates with low aqueous solubility.[8] |
| Hydrogen Bond Donors | 1 (hydroxyl group) | |
| Hydrogen Bond Acceptors | 4 (1 oxygen, 3 fluorine) |
Proposed Synthesis: A Suzuki-Miyaura Cross-Coupling Approach
The construction of the biaryl scaffold is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly well-suited due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the necessary starting materials.[13][14][15]
Synthetic Workflow Diagram
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Rationale for Synthetic Choices
-
Starting Materials: 4-Bromo-3-fluorophenol and 2,3-difluorophenylboronic acid are commercially available and serve as the aryl halide and organoboron coupling partners, respectively. The hydroxyl group on the phenol may require protection (e.g., as a methoxy or silyl ether) to prevent side reactions, followed by a deprotection step. However, Suzuki couplings are often tolerant of free hydroxyl groups.
-
Catalyst System: A palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a standard choice for Suzuki reactions.[6] A base (e.g., potassium carbonate, sodium carbonate) is essential for the transmetalation step of the catalytic cycle.[16]
-
Solvent System: A two-phase solvent system, such as toluene and water or dioxane and water, is commonly used to dissolve both the organic substrates and the inorganic base.[17]
Predicted Spectroscopic Profile for Structural Elucidation
The characterization of a novel compound like 4-(2,3-Difluorophenyl)-3-fluorophenol would rely on a combination of spectroscopic techniques to confirm its structure and purity.[18][19][20]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic region (approx. 6.8-7.5 ppm) showing complex multiplets due to H-H and H-F couplings. - A singlet for the phenolic hydroxyl proton (can be broad and its chemical shift is concentration and solvent dependent), which would disappear upon D₂O exchange. |
| ¹³C NMR | - Multiple signals in the aromatic region (approx. 100-160 ppm). - Carbon signals will show splitting due to C-F coupling (J-coupling), which is characteristic of fluorinated aromatics. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. |
| ¹⁹F NMR | - This is a critical technique.[21] Three distinct signals are expected, one for the 3-fluoro substituent and two for the 2,3-difluoro substituents, each showing coupling to nearby protons and other fluorine atoms. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) should be observed at m/z 228.18. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[22] |
| Infrared (IR) Spectroscopy | - A broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenol. - Strong absorption bands in the 1100-1400 cm⁻¹ region, characteristic of C-F stretching vibrations. - Aromatic C=C stretching absorptions around 1450-1600 cm⁻¹. |
Potential Biological Activities and Applications
The introduction of fluorine can enhance the biological activity of biphenyl compounds.[23] Fluorinated biphenyls have shown promise in various therapeutic areas.
-
Metabolic Stability: The fluorine atoms, particularly on the 2,3-difluorophenyl ring, can block sites of potential oxidative metabolism by cytochrome P450 enzymes.[7] This can lead to an improved pharmacokinetic profile and a longer in vivo half-life, a desirable trait in drug candidates.[4]
-
Enzyme Inhibition: The biphenyl scaffold is a versatile template for designing enzyme inhibitors. The specific electronic and conformational effects of the three fluorine atoms could lead to potent and selective inhibition of various targets, such as kinases, proteases, or other enzymes implicated in disease.
-
Antiviral and Antimicrobial Potential: Many fluorinated compounds exhibit potent antimicrobial or antiviral activity.[3] For instance, fluorinated diarylpyrimidines have been developed as non-nucleoside reverse transcriptase inhibitors for HIV.[3] It is plausible that 4-(2,3-Difluorophenyl)-3-fluorophenol could be explored for similar activities.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and characterization of 4-(2,3-Difluorophenyl)-3-fluorophenol.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-3-fluorophenol (1 mmol)
-
2,3-Difluorophenylboronic acid (1.2 mmol)[10]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium Carbonate (K₂CO₃) (2 mmol)
-
Toluene (10 mL)
-
Water (2.5 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluorophenol (1 mmol), 2,3-difluorophenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add toluene (10 mL) and water (2.5 mL) to the flask.
-
Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 85-90 °C and stir overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(2,3-Difluorophenyl)-3-fluorophenol.[16][24]
Protocol 2: Compound Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (~5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.[19]
-
For ¹H NMR, confirm the disappearance of the OH peak upon addition of a drop of D₂O.
-
-
Mass Spectrometry (MS):
-
Obtain a mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
For accurate mass determination, submit a sample for High-Resolution Mass Spectrometry (HRMS) analysis.[22]
-
-
Purity Analysis:
-
Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with a UV detector. A purity of ≥95% is generally required for biological testing.[18]
-
Conclusion
While 4-(2,3-Difluorophenyl)-3-fluorophenol remains a novel, uncharacterized compound, this guide establishes a strong theoretical and practical foundation for its synthesis and evaluation. Based on the well-documented effects of fluorination in medicinal chemistry, this molecule represents a promising scaffold for the development of new therapeutic agents. The proposed Suzuki-Miyaura synthesis is robust and adaptable, and the predicted analytical data provide a clear roadmap for structural verification. It is our hope that this technical guide will catalyze further research into this and other polyfluorinated biphenyl compounds, ultimately unlocking their potential in drug discovery and materials science.
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